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Compound of Interest

4-[(4-Chlorophenyl)sulfanyl]-3-
Compound Name:

nitrobenzaldehyde

Cat. No.: B1349342

This guide provides a comprehensive technical overview of 4-[(4-Chlorophenyl)sulfanyl]-3-
nitrobenzaldehyde, a molecule of significant interest in medicinal chemistry and organic
synthesis. We will delve into its fundamental physicochemical properties, established synthetic
routes, and key applications, offering insights grounded in established scientific principles.

Core Molecular Identity and Physicochemical
Properties

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is a substituted aromatic aldehyde with a
complex molecular architecture. Its structure incorporates a 4-chlorophenyl ring linked by a
sulfanyl (thioether) bridge to a 3-nitrobenzaldehyde moiety.[1] This unique combination of
functional groups dictates its chemical behavior and potential utility.

Molecular Formula, Weight, and Identification

The definitive identification of this compound is established through its molecular formula and
associated identifiers.
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Identifier Value Source
Molecular Formula C13HsCINOsS [1112]
Molecular Weight 293.73 g/mol [1][2]
CAS Number 270262-96-9 [11[2]

4-(4-chlorophenyl)sulfanyl-3-
IUPAC Name _ [1]
nitrobenzaldehyde

The molecular weight is a critical parameter for all quantitative experimental work, including
reaction stoichiometry and analytical measurements. It is calculated by summing the atomic
weights of all constituent atoms in the empirical formula:

Carbon (C): 13 atoms x 12.011 g/mol = 156.143 g/mol
e Hydrogen (H): 8 atoms x 1.008 g/mol = 8.064 g/mol

e Chlorine (Cl): 1 atom x 35.453 g/mol = 35.453 g/mol

e Nitrogen (N): 1 atom x 14.007 g/mol = 14.007 g/mol

e Oxygen (O): 3 atoms x 15.999 g/mol = 47.997 g/mol

o Sulfur (S): 1 atom x 32.06 g/mol = 32.06 g/mol

» Total Molecular Weight:293.724 g/mol (value rounds to 293.73 g/mol )

Structural and Physical Properties

The compound exists as a solid at room temperature, with its crystalline structure influenced by
intermolecular forces.[1] Computational models suggest a non-planar conformation due to
steric hindrance between the aromatic rings.[1]

Synthesis and Reaction Mechanisms

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is most effectively
achieved through nucleophilic aromatic substitution (SNAr). This well-established reaction class
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is fundamental to the formation of aryl-sulfur bonds.

Recommended Synthetic Protocol

The primary synthetic route involves the reaction of 4-chlorobenzenethiol with a suitable 3-
nitrobenzaldehyde derivative, typically 4-chloro-3-nitrobenzaldehyde, in the presence of a
base.[1] The base is crucial for deprotonating the thiol, generating the highly nucleophilic
thiolate anion required for the substitution reaction.

Step-by-Step Protocol:

o Reactant Preparation: In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzaldehyde in
an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide
(DMSO).

o Base Addition: Add a slight molar excess of a non-nucleophilic base, such as potassium
carbonate or sodium hydride, to the solution. Stir the mixture to ensure homogeneity.

e Nucleophile Addition: Slowly add an equimolar amount of 4-chlorobenzenethiol to the
reaction mixture. The thiolate will be generated in situ.

o Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography
(TLC) to observe the consumption of the starting materials and the formation of the product.

o Work-up and Purification: Upon completion, the reaction is quenched with water, and the
product is extracted with an organic solvent. The crude product is then purified, typically by
column chromatography or recrystallization, to yield the final compound.

Mechanistic Rationale

The choice of a polar aprotic solvent is critical as it solvates the cation of the base, leaving the
anion more reactive. The electron-withdrawing nitro group on the benzaldehyde ring activates
the aromatic system towards nucleophilic attack, facilitating the displacement of the chlorine
atom by the 4-chlorophenyl thiolate.
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Caption: Synthetic workflow for 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde.

Applications in Research and Development

The unique structural features of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde make it
a valuable compound in several areas of chemical and biological research.

Medicinal Chemistry

This molecule has been investigated for its potential biological activities, including anti-cancer
and antimicrobial properties.[1] The presence of the electrophilic nitrobenzaldehyde moiety
allows for potential interactions with biological macromolecules, which is a common mechanism
of action for certain cytotoxic agents.[1] Its lipophilic character, enhanced by the chlorophenyl
group, can also facilitate its transport across cell membranes.

Organic Synthesis

As a functionalized aldehyde, it serves as a versatile intermediate for the synthesis of more
complex organic molecules.[1] The aldehyde group can undergo a wide range of
transformations, including oxidation, reduction, and various condensation reactions, providing
access to a diverse array of chemical structures.

Analytical Characterization

The identity and purity of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde are confirmed
using standard analytical techniques.
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Analytical Technique Expected Observations

A strong absorption band in the range of 1700-
Infrared (IR) Spectroscopy 1710 cm™1, characteristic of the aromatic

aldehyde carbonyl group.[1]

A molecular ion peak at an m/z ratio of

approximately 293.73, corresponding to the
Mass Spectrometry (MS) molecular weight. The isotopic pattern will show

the characteristic 3:1 ratio for the 3>Cl and 37Cl

isotopes.[1]

The *H NMR spectrum will show distinct signals

] for the aromatic protons and the aldehyde
Nuclear Magnetic Resonance (NMR) ) ) ) )
proton, with chemical shifts and coupling
Spectroscopy ] ) ] )
patterns consistent with the substituted aromatic

rings.

Conclusion

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is a compound with significant potential,
underpinned by its distinct chemical structure and reactivity. A thorough understanding of its
synthesis and physicochemical properties is essential for its effective application in both
synthetic chemistry and drug discovery endeavors. The protocols and data presented in this
guide offer a solid foundation for researchers working with this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-[(4-
Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1349342#molecular-weight-of-4-4-chlorophenyl-
sulfanyl-3-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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